SEL24-B489

Description

Properties

CAS No. |

1616359-00-2 |

|---|---|

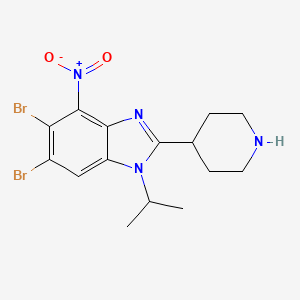

Molecular Formula |

C15H18Br2N4O2 |

Molecular Weight |

446.14 g/mol |

IUPAC Name |

5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole |

InChI |

InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3 |

InChI Key |

UOUBCIJIWDLRGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SEL24 Hydrochloride; SEL-24 Hydrochloride; SEL 24 Hydrochloride; SEL24 HCl; SEL 24 HCl; SEL-24 HCl; SEL24B489 HCl; SEL24 B489 HCl; SEL24-B489 HCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SEL24-B489 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SEL24-B489 is a novel, orally bioavailable, dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Fms-like tyrosine kinase 3 (FLT3). In the context of Acute Myeloid Leukemia (AML), this dual-targeting mechanism offers a promising therapeutic strategy, particularly in overcoming resistance to single-agent FLT3 inhibitors. By acting on two critical nodes of a key oncogenic signaling pathway, this compound demonstrates broad anti-leukemic activity across various AML subtypes, irrespective of their FLT3 mutational status. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the involved molecular pathways.

Introduction to the PIM/FLT3 Axis in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis.

PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[3][4] The FLT3-ITD mutation, in particular, leads to the activation of STAT5, which in turn upregulates the expression of PIM kinases.[5] PIM kinases then phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby amplifying the oncogenic signals initiated by mutated FLT3.[5][6] Furthermore, PIM kinases can create a positive feedback loop by phosphorylating and further activating FLT3, contributing to resistance to FLT3 inhibitors.[3] The dual inhibition of both FLT3 and PIM kinases by this compound is a rational approach to abrogate this oncogenic signaling network and overcome resistance.[4][7]

Core Mechanism of Action of this compound

This compound exerts its anti-leukemic effects by simultaneously inhibiting the catalytic activity of both FLT3 and all three PIM kinase isoforms.[8] This dual inhibition leads to the blockade of downstream signaling pathways crucial for the survival and proliferation of AML cells.

Direct Inhibition of FLT3 and PIM Kinases

This compound is a potent inhibitor of both wild-type and mutated forms of FLT3, as well as all three PIM kinase isoforms.[9] The inhibitory activity of this compound has been quantified through dissociation constant (Kd) measurements, demonstrating strong binding affinity to its targets.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Dissociation Constant (Kd) (nM) |

| PIM1 | 2 |

| PIM2 | 2 |

| PIM3 | 3 |

| FLT3-ITD | 16 |

| FLT3-WT | 160 |

| FLT3 D835H | Data not available in provided search results |

| FLT3 D835Y | Data not available in provided search results |

| FLT3 N841I | Data not available in provided search results |

Source: Data compiled from preclinical studies.[9]

Downstream Signaling Pathway Modulation

The dual inhibition of FLT3 and PIM kinases by this compound results in the comprehensive shutdown of key pro-survival signaling cascades. In FLT3-ITD positive AML cells, treatment with this compound leads to a complete blockade of STAT5, RAS/RAF/MEK/ERK, and PI3K/mTOR signaling pathways.[3] This is evidenced by the decreased phosphorylation of key downstream effectors such as ERK1/2, p70S6K, S6 ribosomal protein, and 4EBP1.[3]

Furthermore, this compound treatment leads to a reduction in the levels of the anti-apoptotic protein MCL1 and the oncoprotein c-MYC.[3] The downregulation of MCL1 is particularly significant as its expression is regulated by protein translation, a process controlled by PIM kinases through 4EBP1.[3][5] The inhibition of these critical survival factors culminates in the induction of apoptosis, as indicated by the cleavage of PARP.[3]

Caption: this compound dual-inhibits FLT3 and PIM, blocking downstream pro-survival pathways.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent cytotoxic activity of this compound across a broad range of AML cell lines, irrespective of their FLT3 mutational status, and in primary AML blasts.[6][7]

Cellular Activity in AML Cell Lines

This compound exhibits strong cytotoxicity in various AML cell lines, with IC50 values in the nanomolar range.[10] Its activity is notably broader than that of selective PIM or FLT3 inhibitors.[5]

Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |

| MV4-11 | ITD | 0.15 | 0.003 | 2.24 |

| MOLM-13 | ITD | Data not available | Data not available | Data not available |

| MOLM-16 | WT | 0.1 | >10 | 0.07 |

| KG-1 | WT | Data not available | Data not available | Data not available |

Source: Data from comparative in vitro studies.[10]

Activity Against Resistant Mutants

A key advantage of the dual PIM/FLT3 inhibition strategy is the ability to overcome resistance to FLT3 inhibitors mediated by TKD mutations.[5] this compound has demonstrated marked activity in cells bearing FLT3-TKD mutations.[6][7]

In Vivo Antitumor Activity

In xenograft models of AML, orally administered this compound has been shown to inhibit tumor growth in a dose-dependent manner.[3] In MV-4-11 tumor-bearing mice, this compound treatment resulted in significant tumor growth inhibition.[3] Furthermore, combination studies have revealed a strong synergistic effect between this compound and the standard-of-care chemotherapeutic agent, cytarabine.[8][10]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and vary between research groups, the key experiments cited in the evaluation of this compound are based on standard molecular and cellular biology techniques.

Cell Viability (MTS) Assay

Caption: Workflow for determining cell viability using the MTS assay.

Methodology:

-

AML cells are seeded in 96-well plates at a predetermined density.

-

The cells are then treated with a range of concentrations of this compound, typically in three-fold serial dilutions.[7]

-

After a 72-hour incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7]

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phosphoprotein Analysis

Methodology:

-

AML cells are treated with this compound at various concentrations and for different durations.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentrations of the lysates are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6, p-4EBP1, 4EBP1).

-

After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a rational and promising therapeutic agent for the treatment of AML. Its dual inhibitory action on both PIM and FLT3 kinases provides a comprehensive blockade of a critical oncogenic signaling pathway, leading to broad anti-leukemic activity and the potential to overcome resistance to single-agent FLT3 inhibitors. The preclinical data strongly support the continued clinical development of this compound as a novel targeted therapy for AML.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. community.the-hospitalist.org [community.the-hospitalist.org]

The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489 is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic signaling, this compound offers a promising therapeutic strategy to overcome resistance mechanisms and improve efficacy compared to selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to the dual inhibition of PIM and FLT3 by this compound.

Introduction to PIM and FLT3 in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling.[1][2] While selective FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through mutations in the tyrosine kinase domain (TKD).[1][2]

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to FLT3-targeted therapies in relapsed AML samples.[1][2]

The dual inhibition of both PIM and FLT3 kinases by a single agent like this compound represents a rational therapeutic approach to simultaneously block a key oncogenic driver and a critical resistance pathway, potentially leading to more durable responses in AML patients.[1][4][5]

Mechanism of Action of this compound

This compound is a potent, type I inhibitor that targets both PIM kinases and FLT3, including its mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, this compound effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and regulate protein metabolism in cancer cells.[1][2]

The downstream effects of this compound include the inhibition of key signaling pathways such as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236), a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7] Furthermore, this compound treatment leads to reduced expression of the anti-apoptotic protein MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as evidenced by PARP cleavage.[6]

Signaling Pathway Diagram

Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by this compound.

Quantitative Preclinical Data

This compound has demonstrated potent inhibitory activity against both PIM and FLT3 kinases, leading to significant anti-leukemic effects in a variety of preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Binding Affinity (Kd) |

| PIM1 | 2 nM[6] |

| PIM2 | 2 nM[6] |

| PIM3 | 3 nM[6] |

| FLT3 Mutants | Low nM range for 6 out of 9 tested mutants[1] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |

| MV4-11 | FLT3-ITD | 0.15[8] | 0.003[8] | 2.24[8] |

| MOLM-16 | FLT3-WT | 0.1[8] | >10[8] | 0.07[8] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 50 mg/kg | 67%[6] |

| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 75 mg/kg | 74%[6] |

| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 100 mg/kg | 82%[6] |

| Murine xenograft model with HDLM-2 cells | This compound | Not specified | 95.8%[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on AML cell lines.

Methodology:

-

AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound, a selective PIM inhibitor (e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.

-

Cell viability is assessed using an MTS assay according to the manufacturer's instructions.

-

IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of this compound on downstream signaling pathways.

Methodology:

-

AML cells are treated with increasing concentrations of this compound, AC220, or AZD1208 for a specified period (e.g., 4 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6, phospho-4EBP1, phospho-STAT5, total S6, total 4EBP1, total STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).

-

Membranes are washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified schedule (e.g., twice daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.

-

Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by immunohistochemistry or Western blot.

Experimental Workflow Diagram

Caption: A representative workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated significant preclinical activity in various AML models.[1][2] Its ability to target both a primary oncogenic driver and a key resistance pathway provides a strong rationale for its clinical development in AML and other hematological malignancies. The broad activity of this compound across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a heterogeneous patient population.[8] Furthermore, the observed synergistic effects with standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8] The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models, with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its ongoing clinical evaluation.[1][4]

References

- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. community.the-hospitalist.org [community.the-hospitalist.org]

An In-depth Technical Guide to SEL24-B489 (MEN1703): A Dual PIM/FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489, also known as MEN1703, is a potent, orally active, first-in-class dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[3][4][5][6] Its unique mechanism of targeting two distinct nodes in critical cancer signaling pathways offers a promising strategy to overcome resistance to single-agent therapies. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Molecular Structure and Physicochemical Properties

This compound is chemically described as 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole.[6]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound (MEN1703).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H18Br2N4O2 | [1] |

| Molecular Weight | 446.14 g/mol | [1] |

| CAS Number | 1616359-00-2 | [1] |

| Appearance | Off-white to light yellow solid | |

| Solubility | DMSO: 89 mg/mL (199.48 mM) | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a Type I kinase inhibitor that potently targets both PIM kinases (PIM1, PIM2, and PIM3) and FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a common driver of AML.[1][2][6]

Table 2: Kinase Inhibitory Activity of this compound

| Target Kinase | Dissociation Constant (Kd) | Reference |

| PIM1 | 2 nM | [1][2] |

| PIM2 | 2 nM | [1][2] |

| PIM3 | 3 nM | [1][2] |

| FLT3-WT | 160 nM | [7] |

| FLT3-ITD | 16 nM | [7] |

The dual inhibition of PIM and FLT3 kinases by this compound leads to the abrogation of key signaling pathways involved in cell proliferation, survival, and protein translation.[6][8] This multifaceted approach is designed to overcome the resistance mechanisms that can emerge with selective FLT3 inhibitors.[6][8] PIM kinases are downstream effectors of FLT3 signaling, and their simultaneous inhibition provides a more comprehensive blockade of the oncogenic pathway.[6]

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound dual inhibition of PIM/FLT3 signaling pathways.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-leukemic activity in a broad range of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.[6][8]

Table 3: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) | Reference |

| MV4-11 | ITD | 0.02 | [7] |

| MOLM-13 | ITD | Not specified | |

| MOLM-16 | WT | 0.1 | [9] |

| KG-1 | WT | Not specified |

In vivo studies using xenograft models of human AML have shown that oral administration of this compound leads to significant, dose-dependent tumor growth inhibition.[1][10]

Table 4: In Vivo Efficacy of this compound in AML Xenograft Models

| Animal Model | Cell Line | Dosing (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Reference |

| SCID/beige mice | MV-4-11 (FLT3-ITD+) | 50, 75, 100 (daily) | 67%, 74%, 82% | [1] |

| SCID/beige mice | MOLM-16 (FLT3-WT) | 25 (twice daily), 50 (daily) | ~100% | [11] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of this compound against PIM and FLT3 kinases.

Caption: General workflow for a kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant PIM or FLT3 kinase is diluted in a kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

A suitable substrate (e.g., a peptide substrate for the specific kinase) and ATP are prepared in the same buffer. The ATP concentration is typically at or near the Km for the enzyme.

-

Serial dilutions of this compound in DMSO are prepared and then further diluted in the kinase buffer.

-

-

Assay Procedure:

-

The kinase and various concentrations of this compound (or vehicle control) are pre-incubated in a microplate.

-

The kinase reaction is initiated by the addition of the ATP/substrate mixture.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

-

Detection:

-

The reaction is stopped, and the amount of product formed (or ATP consumed) is measured. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescence-based signal.

-

-

Data Analysis:

-

The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

-

AML Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of AML cell lines.

Methodology:

-

Cell Seeding:

-

AML cells (e.g., MV4-11, MOLM-16) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

-

-

Compound Treatment:

-

Serial dilutions of this compound are prepared.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation:

-

MTS Reagent Addition:

-

20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo AML Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a murine xenograft model of AML.

Caption: Workflow for an in vivo AML xenograft study.

Methodology:

-

Animal Model:

-

Immunodeficient mice (e.g., SCID/beige) are used.

-

-

Cell Implantation:

-

AML cells (e.g., MV-4-11 or MOLM-16) are harvested and injected subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Tumor volumes are monitored regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound is formulated for oral gavage.

-

The treatment group receives daily or twice-daily oral doses of this compound.

-

The control group receives the vehicle solution.

-

-

Monitoring and Endpoint:

-

Tumor volumes and body weights are measured throughout the study.

-

The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect.

-

Clinical Development

This compound (MEN1703) has been evaluated in clinical trials for patients with relapsed or refractory AML.[3][5][12] The DIAMOND-01 trial (NCT03008187) is a Phase I/II study that has assessed the safety, tolerability, and preliminary efficacy of this compound as a single agent.[4][12] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to SEL24/MEN1703 for the treatment of AML.[4]

Conclusion

This compound (MEN1703) is a promising dual PIM/FLT3 kinase inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity in AML. Its ability to simultaneously target two key oncogenic pathways provides a strong rationale for its continued development as a novel therapeutic agent for hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the further investigation and potential application of this compound.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paper: SEL24/MEN1703 Provides PIM/FLT3 Downstream Pathway Inhibition in Acute Myeloid Leukemia (AML) Blast Cells: Results of the Pharmacodynamics (PD) Assay in the Dose Escalation Part of First-in-Human Diamond Trial [ash.confex.com]

- 10. adooq.com [adooq.com]

- 11. oncotarget.com [oncotarget.com]

- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Kinase Inhibitory Profile of Dapolsertib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapolsertib (formerly MEN1703 and SEL24) is a potent, orally bioavailable small molecule inhibitor targeting PIM and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This dual inhibitory activity positions Dapolsertib as a promising therapeutic agent in hematological malignancies and other cancers where these kinases are key drivers of proliferation and survival. This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of Dapolsertib, including its primary targets, mechanism of action, and the methodologies employed for its characterization.

Introduction to Dapolsertib

Dapolsertib is a clinical-stage investigational drug that acts as a dual inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3) and FLT3.[1][2][3][4] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis by regulating key downstream effectors such as MYC. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active and drives the proliferation of leukemic cells. The dual inhibition of these pathways by Dapolsertib offers a synergistic approach to targeting cancer cell growth and survival.

In Vitro Kinase Inhibitory Profile

Table 1: In Vitro Kinase Inhibitory Activity of Dapolsertib

| Kinase Target | Subfamily | IC50 (nM) | Assay Type | Reference |

| PIM1 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

| PIM2 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

| PIM3 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

| FLT3 (Wild-Type) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

| FLT3 (ITD Mutant) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

| FLT3 (TKD Mutant) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |

Signaling Pathways Targeted by Dapolsertib

Dapolsertib exerts its anti-cancer effects by modulating key signaling pathways downstream of PIM and FLT3 kinases.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their activity. They are key effectors of various cytokine and growth factor signaling pathways. PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the translation initiation factor 4E-BP1. By inhibiting PIM kinases, Dapolsertib can lead to decreased cell proliferation and increased apoptosis.

Caption: PIM Kinase Signaling Pathway Inhibition by Dapolsertib.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in normal hematopoiesis. In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Dapolsertib inhibits both wild-type and mutated forms of FLT3, thereby blocking these pro-survival signals.

Caption: FLT3 Signaling Pathway Inhibition by Dapolsertib.

Experimental Protocols for Kinase Inhibition Assays

The in vitro inhibitory activity of Dapolsertib against PIM and FLT3 kinases is typically determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Common methodologies include radiometric assays, fluorescence-based assays, and luminescence-based assays.

General Workflow for an In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.

Caption: General Workflow for In Vitro Kinase Inhibition Assay.

Example Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Purified PIM or FLT3 kinase

-

Kinase-specific substrate

-

ATP

-

Dapolsertib

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of a 2x concentration of Dapolsertib in assay buffer.

-

Add 2.5 µL of a 2x concentration of kinase and substrate in assay buffer.

-

Initiate the reaction by adding 5 µL of a 2x concentration of ATP in assay buffer.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of Dapolsertib relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

Dapolsertib is a potent dual inhibitor of PIM and FLT3 kinases with a clear mechanism of action that involves the disruption of key cancer cell signaling pathways. While detailed quantitative data on its broader kinase selectivity profile is not yet in the public domain, its focused activity against these two important oncogenic drivers underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dapolsertib and other kinase inhibitors, which is a critical step in the drug development process. Further publication of its comprehensive kinase profiling will provide a deeper understanding of its selectivity and potential off-target effects.

References

The Dual Kinase Inhibitor SEL24-B489: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

Krakow, Poland – Ryvu Therapeutics has released an in-depth technical guide on SEL24-B489 (also known as MEN1703), a first-in-class, orally available dual PIM/FLT3 kinase inhibitor. This document provides a comprehensive overview of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, consolidating data from preclinical and clinical studies. The guide is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML).

This compound is a potent inhibitor of PIM kinases (PIM1, PIM2, PIM3) and Fms-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] This dual-targeting mechanism is a promising strategy in AML therapy, as PIM kinases are key downstream effectors of FLT3 signaling and have been implicated in resistance to selective FLT3 inhibitors.[1][2][3] Preclinical studies have demonstrated a clear pharmacokinetic-pharmacodynamic relationship, and the compound has shown significant anti-tumor activity in various AML models.[1][2][3]

Pharmacokinetics

Pharmacodynamics

The pharmacodynamic activity of this compound is characterized by the dose-dependent inhibition of its targets and downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Target Engagement and Downstream Signaling

A key biomarker for this compound's activity is the inhibition of phosphorylation of the ribosomal protein S6 (pS6), a downstream effector of the PIM/FLT3 signaling pathway.[4][5] This has been consistently observed in both in vitro and in vivo models and is being utilized as a target engagement biomarker in the ongoing Phase I/II DIAMOND-01 clinical trial (NCT03008187) in patients with AML.[4][5][6]

Treatment with this compound leads to a significant reduction in the phosphorylation of several key proteins involved in cell survival and proliferation, including STAT5, and the PIM kinase substrates pS6 and p4EBP1.[7] Furthermore, this compound has been shown to decrease the expression of the anti-apoptotic protein MCL1 and induce PARP cleavage, indicative of apoptosis.[7][8]

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of AML cell lines, including those with FLT3-ITD and FLT3-WT genotypes.[1][9] The compound is also effective against cells harboring FLT3-TKD mutations, which are known to confer resistance to selective FLT3 inhibitors.[1][10]

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) |

| MV-4-11 | FLT3-ITD | Not explicitly stated, but demonstrated high activity |

| MOLM-13 | FLT3-ITD | Not explicitly stated, but demonstrated high activity |

| KG-1 | FLT3-WT | Not explicitly stated, but demonstrated high activity |

| MOLM-16 | FLT3-WT | Not explicitly stated, but demonstrated high activity |

Note: While the source documents confirm high activity, specific IC50 values were not provided in the readily accessible text.

In Vivo Efficacy

In preclinical xenograft models of AML, orally administered this compound has shown significant dose-dependent tumor growth inhibition.[9][11]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| MV-4-11 (FLT3-ITD+) | 50 mg/kg, daily | 67% |

| MV-4-11 (FLT3-ITD+) | 75 mg/kg, daily | 74% |

| MV-4-11 (FLT3-ITD+) | 100 mg/kg, daily | 82% |

| MOLM-16 (FLT3-WT) | 50 mg/kg, daily | ~100% |

| MOLM-16 (FLT3-WT) | 25 mg/kg, twice daily | ~100% |

| MOLM-13 | 50 mg/kg, daily | ~50% |

| KG-1 | 50 mg/kg, daily | ~50% |

Experimental Protocols

Cell Viability Assay (MTS Assay)

The in vitro anti-proliferative activity of this compound was assessed using a standard MTS assay.[9] AML cell lines were incubated for 72 hours with three-fold serial dilutions of the compound, starting from a concentration of 10 µM.[9] Cell viability was then measured and presented as a percentage relative to untreated control cells.[9]

Western Blot Analysis

To investigate the effect of this compound on downstream signaling pathways, western blot analysis was performed.[7] AML cell lines (MV-4-11 and MOLM-16) were treated with increasing concentrations of this compound, a selective FLT3 inhibitor (AC220), or a selective PIM inhibitor (AZD1208) for 4 hours.[7] Cell lysates were then subjected to electrophoresis and immunoblotted with antibodies against key signaling proteins and their phosphorylated forms, including pS6 (S235/236), p4EBP1 (S65), c-MYC, MCL1, and PARP.[7]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice (SCID/beige or SCID) bearing subcutaneous tumors from various AML cell lines (MV-4-11, MOLM-16, MOLM-13, KG-1).[9][11] this compound was administered orally at the indicated doses and schedules.[9][11] Tumor growth was monitored, and the percentage of tumor growth inhibition (TGI) was calculated compared to vehicle-treated control animals.[9][11]

Visualizing the Mechanism of Action

To further elucidate the biological processes affected by this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.

References

- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paper: SEL24/MEN1703 Provides PIM/FLT3 Downstream Pathway Inhibition in Acute Myeloid Leukemia (AML) Blast Cells: Results of the Pharmacodynamics (PD) Assay in the Dose Escalation Part of First-in-Human Diamond Trial [ash.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of SEL24/B489: A Dual PIM/FLT3 Kinase Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SEL24/B489 is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates potent, dual inhibitory activity against Polo-like kinase (PIM) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of the preclinical data for SEL24/B489 in hematological cancers, with a primary focus on Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of PIM and FLT3 Signaling

SEL24/B489 is a potent, type I inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and FLT3, including its internal tandem duplication (ITD) mutation, a common driver of AML.[1][3] The rationale for this dual-targeting approach stems from the critical roles of both PIM and FLT3 kinases in AML pathogenesis and the development of resistance to targeted therapies.[2][4]

FLT3-ITD is a constitutively active mutation that drives leukemogenesis by activating several downstream pro-survival signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[4] PIM kinases are key downstream effectors of FLT3 signaling and are implicated in mediating resistance to FLT3 inhibitors.[4][5] By simultaneously targeting both PIM and FLT3, SEL24/B489 aims to achieve a more potent and durable anti-leukemic effect and overcome resistance mechanisms.[3][4]

The binding affinities of SEL24/B489 for PIM and FLT3 kinases are summarized in the table below.

| Kinase Target | Dissociation Constant (Kd) (nM) |

| PIM1 | 2 |

| PIM2 | 2 |

| PIM3 | 3 |

| FLT3-WT | 160 |

| FLT3-ITD | 16 |

| FLT3 D835Y | 12 |

| FLT3 D835V | 18 |

| FLT3 F691L | 25 |

| Data compiled from multiple preclinical studies.[1] |

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by SEL24/B489.

Caption: SEL24/B489 signaling pathway.

In Vitro Efficacy

SEL24/B489 has demonstrated potent anti-proliferative activity across a broad range of hematological cancer cell lines, particularly those of AML origin. Its efficacy is observed in cell lines with both wild-type (WT) and ITD-mutated FLT3.

Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) values for SEL24/B489 in various AML cell lines are presented below.

| Cell Line | FLT3 Status | SEL24/B489 IC50 (µM) |

| MV4-11 | ITD | 0.15 |

| MOLM-13 | ITD | Not Reported |

| MOLM-16 | WT | 0.1 |

| KG-1 | WT | Not Reported |

| CMK | Not Reported | Not Reported |

| HL-60 | Not Reported | Not Reported |

| Data compiled from preclinical studies.[6] |

In Vivo Efficacy

The anti-tumor activity of SEL24/B489 has been evaluated in various xenograft models of AML. The compound, administered orally, has shown significant dose-dependent tumor growth inhibition (TGI).

Xenograft Model Data

| Cell Line | FLT3 Status | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) |

| MV-4-11 | ITD | SCID/beige | 50 mg/kg, PO, BID | 67% |

| MV-4-11 | ITD | SCID/beige | 75 mg/kg, PO, BID | 74% |

| MV-4-11 | ITD | SCID/beige | 100 mg/kg, PO, BID | 82% |

| MOLM-16 | WT | SCID/beige | 50 mg/kg, PO, QD | ~100% |

| MOLM-16 | WT | SCID/beige | 25 mg/kg, PO, BID | ~100% |

| HDLM-2 | Not Reported | Murine | Not Reported | 95.8% |

| Data compiled from multiple preclinical studies.[5][7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of SEL24/B489.

Cell Viability (MTS) Assay

The anti-proliferative effects of SEL24/B489 were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Caption: MTS Assay Experimental Workflow.

-

Cell Culture: Hematological cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight if applicable.

-

Compound Treatment: Cells are treated with a range of concentrations of SEL24/B489 (typically from 0 to 10 µM) in triplicate.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

-

Final Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

The in vivo efficacy of SEL24/B489 is evaluated using subcutaneous xenograft models in immunocompromised mice.

Caption: In Vivo Xenograft Model Workflow.

-

Animal Models: SCID/beige or other suitable immunocompromised mouse strains are used.[5]

-

Cell Implantation: A suspension of human AML cells (e.g., MV-4-11, MOLM-16) is injected subcutaneously into the flank of each mouse.[5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SEL24/B489 is administered orally at various doses and schedules.[5]

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.

Western Blot Analysis

Western blotting is used to assess the modulation of key proteins in the PIM/FLT3 signaling pathway.

-

Cell Lysis: Cells are treated with SEL24/B489 for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-S6, S6, PARP, cleaved PARP, and a loading control like GAPDH or β-actin).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

The effect of SEL24/B489 on cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment and Harvesting: Cells are treated with SEL24/B489 for the desired time, then harvested and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Samples are analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis induction by SEL24/B489 is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

-

Cell Treatment and Harvesting: Cells are treated with SEL24/B489, then harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Samples are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Pharmacodynamic Biomarkers

Preclinical studies have identified phosphorylated S6 ribosomal protein (pS6) as a robust pharmacodynamic biomarker for SEL24/B489 activity.[9][10] Inhibition of pS6 has been observed both in vitro in AML cell lines and in vivo in tumor xenografts following treatment with SEL24/B489.[11] This indicates successful target engagement of the PIM/FLT3 pathway.

Conclusion

The preclinical data for SEL24/B489 strongly support its development as a novel therapeutic agent for hematological malignancies, particularly AML. Its dual inhibitory mechanism targeting both PIM and FLT3 kinases provides a rational approach to achieving potent anti-leukemic activity and overcoming resistance. The in vitro and in vivo studies have demonstrated significant efficacy in relevant cancer models. The identification of pS6 as a pharmacodynamic biomarker will be valuable for monitoring treatment response in clinical trials. Further clinical investigation of SEL24/B489 in patients with hematological cancers is warranted.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. researchgate.net [researchgate.net]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Dual PIM/FLT3 Inhibitor SEL24-B489: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery and preclinical development of SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3). By simultaneously targeting these key signaling pathways, this compound has demonstrated significant therapeutic potential in hematological malignancies, particularly in acute myeloid leukemia (AML). This document summarizes the key quantitative data, details experimental methodologies from published studies, and visualizes the underlying biological pathways and developmental workflow.

Introduction: The Rationale for Dual PIM/FLT3 Inhibition in AML

Acute myeloid leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML patients harbors mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[2][3] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through secondary mutations in the FLT3 tyrosine kinase domain (TKD).[2][4]

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that act as crucial downstream effectors of the FLT3 signaling pathway.[1][5] They play a significant role in cell survival, proliferation, and apoptosis.[1][5] Notably, PIM kinases have been implicated as key drivers of resistance to FLT3 inhibitors.[2][3] This understanding has led to the rational design of dual PIM/FLT3 inhibitors, with the hypothesis that targeting the same oncogenic pathway at two independent nodes could lead to a more profound and durable anti-leukemic effect and potentially overcome resistance mechanisms.[6] this compound was developed with this therapeutic strategy in mind.[2][3]

The Discovery and Chemical Properties of this compound

This compound, with the chemical name 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole, was synthesized by Selvita.[1][6] It is a potent, type I, orally active, dual inhibitor of PIM kinases and FLT3-ITD.[7]

Quantitative Data Summary

The preclinical data for this compound is summarized in the following tables, showcasing its high potency and efficacy in various models of hematological malignancies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Binding Affinity (Kd) |

| PIM1 | 2 nM[7] |

| PIM2 | 2 nM[7] |

| PIM3 | 3 nM[7] |

| FLT3-ITD | 16 nM[1] |

| FLT3-WT | 160 nM[1] |

| FLT3 D835H | Not specified |

| FLT3 D835Y | Not specified |

| FLT3 N841I | Not specified |

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) |

| MV-4-11 | FLT3-ITD | 0.15[6] |

| MOLM-13 | FLT3-ITD | Not specified |

| MOLM-16 | FLT3-WT | 0.1[6] |

| KG-1 | FLT3-WT | Not specified |

| CMK | Not specified | Not specified |

| HL-60 | Not specified | Not specified |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Xenograft Model | Treatment and Dosage | Tumor Growth Inhibition (TGI) |

| MV-4-11 (FLT3-ITD+) | 50 mg/kg, orally, twice daily | 67%[7] |

| MV-4-11 (FLT3-ITD+) | 75 mg/kg, orally, twice daily | 74%[7] |

| MV-4-11 (FLT3-ITD+) | 100 mg/kg, orally, twice daily | 82%[7] |

| HDLM-2 | Not specified | 95.8%[5] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by dually inhibiting the PIM and FLT3 signaling pathways, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

PIM/FLT3 Signaling Pathway

The following diagram illustrates the key components of the PIM/FLT3 signaling pathway and the points of inhibition by this compound.

Caption: PIM/FLT3 signaling pathway inhibited by this compound.

Downstream Effects

Treatment of AML cells with this compound leads to a dose-dependent disruption of the cell cycle, particularly a depletion of the S phase, and is accompanied by PARP cleavage, a hallmark of apoptosis.[7] Key downstream effects include:

-

Inhibition of STAT5 phosphorylation (Ser726): A critical mediator of FLT3-ITD-driven cell survival.[7]

-

Profound inhibition of S6 phosphorylation (S235/236): A key substrate of PIM kinases involved in protein synthesis and cell growth.[7]

-

Reduced expression of MCL1: An anti-apoptotic protein, leading to the promotion of apoptosis.[7]

Experimental Protocols

This section outlines the methodologies used in the preclinical evaluation of this compound, based on publicly available information.

In Vitro Cell Viability (MTS) Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines.

-

Protocol:

-

AML cell lines (e.g., MV-4-11, MOLM-16) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound, typically from 0 to 10 µM.[7]

-

The plates are incubated for 72 hours.[7]

-

Cell viability is assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Absorbance is measured, and the results are used to calculate the IC50 values.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the PIM/FLT3 signaling pathway.

-

Protocol:

-

AML cells are treated with varying concentrations of this compound for a specified duration.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT5, p-S6, MCL1, PARP).

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using a suitable detection method. Note: Specific antibody details and concentrations are often proprietary and not fully disclosed in publications.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Animal Model: SCID/beige mice are typically used.[7]

-

Protocol:

-

Human AML cells (e.g., MV-4-11) are implanted subcutaneously into the mice.[4][8]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically twice daily, at various doses (e.g., 50, 75, 100 mg/kg).[7]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumor growth inhibition (TGI) is calculated.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

-

Protocol:

-

AML cells are treated with this compound for a defined period.

-

Cells are harvested and washed.

-

Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Drug Development Workflow

The discovery and development of this compound followed a rational drug design approach, as depicted in the workflow diagram below.

Caption: A simplified workflow for the discovery and development of this compound.

Conclusion

This compound is a promising dual PIM/FLT3 inhibitor with a strong preclinical rationale for the treatment of AML and other hematological malignancies. Its ability to potently inhibit both PIM and FLT3 kinases, including resistance-conferring FLT3-TKD mutants, translates into significant anti-leukemic activity in vitro and in vivo. The data presented in this whitepaper supports the continued investigation of this compound as a novel therapeutic agent for patients with AML, particularly those with FLT3 mutations. Further clinical development will be crucial in determining its ultimate role in the treatment of these challenging diseases.

References

- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

An In-Depth Technical Guide to SEL24-B489: A Dual PIM/FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL24-B489 is a potent, orally active, first-in-class dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its molecular targets, the signaling pathways it modulates, and its preclinical efficacy in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Targets and Mechanism of Action

This compound exerts its anti-neoplastic effects by simultaneously targeting two critical classes of kinases involved in cancer cell proliferation, survival, and resistance to therapy: the PIM serine/threonine kinases and the FLT3 receptor tyrosine kinase.

-

PIM Kinases (PIM1, PIM2, PIM3): These are constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors. PIM kinases are key regulators of cell cycle progression, apoptosis, and protein translation through the phosphorylation of numerous downstream substrates.[3][4]

-

Fms-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling that promotes leukemic cell proliferation and survival.[5]

By dually inhibiting both PIM and FLT3 kinases, this compound offers a multi-pronged attack on cancer cell signaling networks, with the potential to overcome resistance mechanisms associated with single-target therapies.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Dissociation Constant (Kd) |

| PIM1 | 2 nM |

| PIM2 | 2 nM |

| PIM3 | 3 nM |

| FLT3-ITD | 16 nM |

| FLT3-WT | 160 nM |

Data sourced from multiple studies.[1][2]

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) |

| MV-4-11 | ITD | 0.15 |

| MOLM-13 | ITD | Not explicitly stated, but showed strong cytotoxicity |

| MOLM-16 | WT | 0.1 |

| KG-1 | WT | Not explicitly stated, but showed strong cytotoxicity |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[5]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Cell Line | FLT3 Status | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| MV-4-11 | ITD | 50 mg/kg, BID | >50% |

| MV-4-11 | ITD | 75 mg/kg, BID | >80% |

| MOLM-16 | WT | 25 mg/kg, BID | >80% |

| MOLM-16 | WT | 75 mg/kg, BID | >100% |

| HDLM-2 | Not specified | 50 mg/kg, once daily | 95.8% |

Signaling Pathways Modulated by this compound

This compound disrupts key oncogenic signaling cascades downstream of both FLT3 and PIM kinases.

Inhibition of FLT3-ITD Signaling

Constitutively active FLT3-ITD drives the activation of several pro-survival signaling pathways. This compound directly inhibits the kinase activity of FLT3-ITD, leading to the downregulation of these pathways.

Inhibition of PIM Kinase Signaling

PIM kinases phosphorylate a number of substrates that are critical for protein synthesis and cell survival. This compound's inhibition of PIM kinases leads to reduced phosphorylation of these key downstream effectors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of this compound against purified PIM and FLT3 kinases.

-

Methodology:

-

Recombinant human PIM1, PIM2, PIM3, and FLT3 (wild-type and ITD mutant) kinases are used.

-

Kinase reactions are typically performed in a buffer containing ATP and a specific peptide substrate.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining after the reaction. This is often done using a luminescence-based assay (e.g., Kinase-Glo).

-

Dissociation constants (Kd) are calculated to quantify the binding affinity of this compound to each kinase.

-

Cell Viability Assays

-

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Methodology:

-

AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using a metabolic assay, such as the MTS assay. In this assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured, which is proportional to the number of viable cells.

-

IC50 values are calculated from the dose-response curves.

-

Western Blotting

-

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the FLT3 and PIM signaling pathways.

-

Methodology:

-

AML cells are treated with this compound for a defined period.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and visualized.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., SCID/beige or NOD/SCID) are subcutaneously injected with human AML cells (e.g., MV-4-11, MOLM-16).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically on a twice-daily schedule. The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.

-

Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

-

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity as a dual inhibitor of PIM and FLT3 kinases. Its ability to target two distinct and critical oncogenic pathways provides a strong rationale for its development as a therapeutic agent for AML and potentially other hematological malignancies. The compound effectively inhibits the proliferation of AML cells, induces apoptosis, and demonstrates robust anti-tumor efficacy in vivo.

Future research should continue to explore the full therapeutic potential of this compound, including its use in combination with other anti-cancer agents to overcome resistance and improve patient outcomes. Further investigation into the molecular mechanisms underlying its synergistic effects with other drugs will be crucial for designing rational combination therapies. Clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with AML and other cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. ashpublications.org [ashpublications.org]

The Role of PIM Kinases in FLT3 Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. However, the clinical efficacy of these targeted therapies is often hampered by the emergence of resistance. A growing body of evidence points to the pivotal role of the PIM family of serine/threonine kinases as key mediators of this resistance. Upregulation and activation of PIM kinases can bypass FLT3 inhibition, promoting cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PIM kinase-mediated resistance to FLT3 inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. We will delve into the intricate signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating this resistance mechanism.

Introduction: The Challenge of FLT3 Inhibitor Resistance

FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While FLT3 inhibitors have shown promise, their long-term effectiveness is limited by both primary and acquired resistance. Resistance mechanisms are multifaceted and can involve on-target secondary mutations in the FLT3 kinase domain or off-target activation of bypass signaling pathways. Among these, the PIM kinase signaling axis has emerged as a critical node of resistance.

The PIM Kinase Family: Key Players in Cell Survival and Proliferation

The PIM kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are also activated by FLT3-ITD. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates, including pro-apoptotic proteins like BAD, and cell cycle regulators.

Molecular Mechanisms of PIM Kinase-Mediated FLT3 Inhibitor Resistance

PIM kinases contribute to FLT3 inhibitor resistance through several interconnected mechanisms:

-

Upregulation in Resistant AML: Studies have shown that PIM kinase expression is significantly elevated in AML patient samples at the time of relapse following FLT3 inhibitor therapy.[1][2][3] This upregulation can be a direct consequence of FLT3-ITD signaling, often mediated by the transcription factor STAT5.[4]

-

A Positive Feedback Loop: PIM1 kinase can directly phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that sustains FLT3 signaling even in the presence of inhibitors.[5][6][7][8] This stabilization is thought to occur through the recruitment of chaperone proteins like HSP90.[7][8]

-

Bypass Signaling and Anti-Apoptotic Effects: PIM kinases can activate downstream signaling pathways that are parallel to or independent of direct FLT3 signaling. A key mechanism involves the post-translational downregulation of the pro-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.[5][9] Combination treatment with FLT3 and PIM inhibitors leads to increased proteasomal degradation of Mcl-1 and c-Myc, thereby promoting apoptosis.[5][9]

-

Activation of GSK-3β: The combination of FLT3 and PIM inhibitors has been shown to activate glycogen synthase kinase-3β (GSK-3β).[5][9] Activated GSK-3β can then phosphorylate Mcl-1 and c-Myc, targeting them for degradation.[5][9]

The intricate interplay of these signaling pathways is visualized in the diagram below.

Caption: PIM kinase-mediated resistance to FLT3 inhibitors.

Quantitative Data on PIM Kinase Inhibition and FLT3 Inhibitor Synergy

The combination of PIM kinase inhibitors with FLT3 inhibitors has demonstrated synergistic cytotoxicity in various FLT3-ITD AML cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of PIM and FLT3 Inhibitors in FLT3-ITD AML Cell Lines

| Cell Line | PIM Inhibitor | IC50 (nM) | FLT3 Inhibitor | IC50 (nM) | Reference |

| MV4-11 | AR00459339 (PIM1) | Not specified | AR00454200 (FLT3) | Not specified | [2] |

| MOLM-14 | AR00459339 (PIM1) | Not specified | AR00454200 (FLT3) | Not specified | [2] |

| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Quizartinib | 1 | [1] |

| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Sorafenib | 2.5 | [1] |

| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Crenolanib | 20 | [1] |

| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Gilteritinib | 15 | [1] |

| MV4-11 | MEN1703 (dual PIM/FLT3) | 13.9 | Gilteritinib | 0.28 | [6] |

| MOLM-13 | MEN1703 (dual PIM/FLT3) | 20.4 | Gilteritinib | 0.45 | [6] |

| MOLM-14 | MEN1703 (dual PIM/FLT3) | 12.3 | Gilteritinib | 0.27 | [6] |

Table 2: Synergy of PIM and FLT3 Inhibitor Combinations in FLT3-ITD AML Cell Lines

| Cell Line | PIM Inhibitor | FLT3 Inhibitor | Combination Index (CI) | Interpretation | Reference |

| Ba/F3-ITD | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.5 | Synergy | [1] |

| MV4-11 | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.1 | Strong Synergy | [1] |

| MOLM-14 | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.3 | Synergy | [1] |

| MV4-11 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |

| MOLM-13 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |

| MOLM-14 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |

| Primary AML (gilteritinib-naïve & -treated) | MEN1703 | Gilteritinib | 0.6 - 1.2 | Moderate Synergy to Additive | [6] |

Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols for Investigating PIM Kinase-Mediated Resistance